3-(4-Carbamimidoylphenyl)-2-oxopropyl benzoate
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Overview
Description
3-(4-Carbamimidoylphenyl)-2-oxopropyl benzoate is an organic compound with a complex structure that includes a benzoate ester and a carbamimidoylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Carbamimidoylphenyl)-2-oxopropyl benzoate typically involves multiple steps, starting with the preparation of the intermediate compounds. One common method involves the reaction of 4-carbamimidoylphenyl acetic acid with benzoyl chloride under controlled conditions to form the benzoate ester. The reaction is usually carried out in the presence of a base such as pyridine to neutralize the hydrochloric acid byproduct.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
3-(4-Carbamimidoylphenyl)-2-oxopropyl benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The benzoate ester group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield 3-(4-carbamimidoylphenyl)-2-oxo-3-hydroxypropyl benzoate, while reduction may produce 3-(4-carbamimidoylphenyl)-2-hydroxypropyl benzoate.
Scientific Research Applications
3-(4-Carbamimidoylphenyl)-2-oxopropyl benzoate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(4-Carbamimidoylphenyl)-2-oxopropyl benzoate involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 3-(4-Carbamimidoylphenyl)propanoic acid
- 4-Carbamimidoylphenyl benzoate
- N-(4-Carbamimidoyl-3-chloro-phenyl)-2-hydroxy-3-iodo-5-methyl-benzamide
Uniqueness
3-(4-Carbamimidoylphenyl)-2-oxopropyl benzoate is unique due to its specific structural features, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it valuable for specific research and industrial applications.
Properties
CAS No. |
60925-56-6 |
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Molecular Formula |
C17H16N2O3 |
Molecular Weight |
296.32 g/mol |
IUPAC Name |
[3-(4-carbamimidoylphenyl)-2-oxopropyl] benzoate |
InChI |
InChI=1S/C17H16N2O3/c18-16(19)13-8-6-12(7-9-13)10-15(20)11-22-17(21)14-4-2-1-3-5-14/h1-9H,10-11H2,(H3,18,19) |
InChI Key |
MMVUGVWQMCWHAN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)OCC(=O)CC2=CC=C(C=C2)C(=N)N |
Origin of Product |
United States |
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